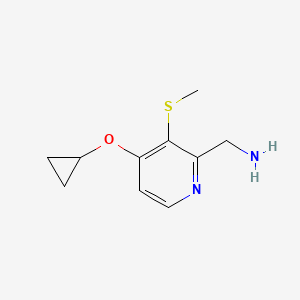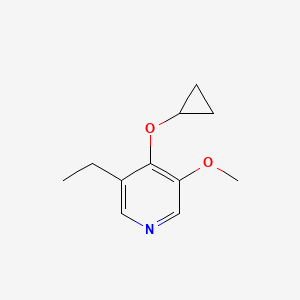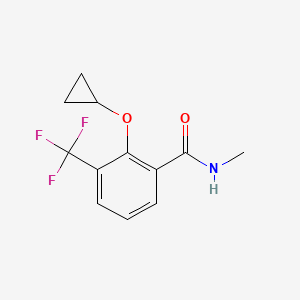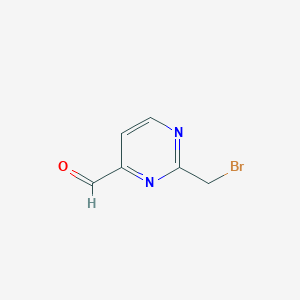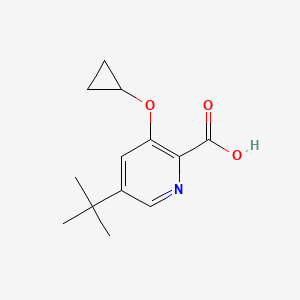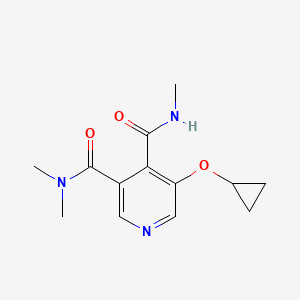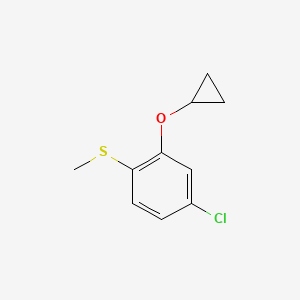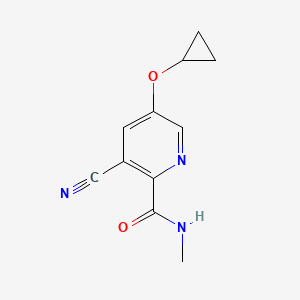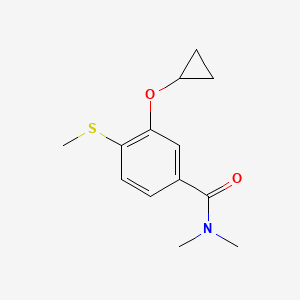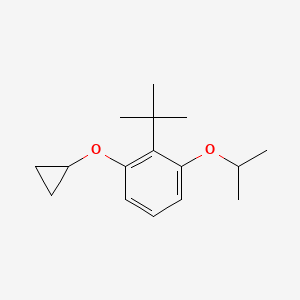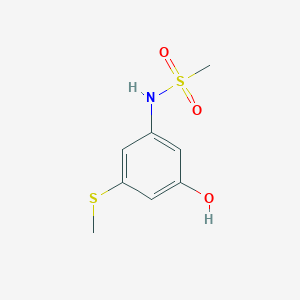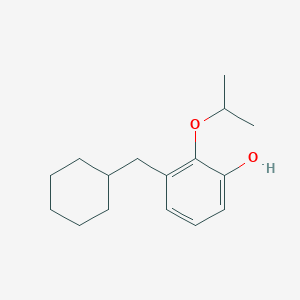
2-Cyclopropoxy-6-(methylthio)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-6-(methylthio)benzenesulfonamide is an organic compound with the molecular formula C10H13NO3S2 It is a sulfonamide derivative, characterized by the presence of a cyclopropoxy group and a methylthio group attached to a benzenesulfonamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-(methylthio)benzenesulfonamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of cyclopropanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropyl chloride.
Attachment to the Benzene Ring: The cyclopropyl chloride is then reacted with a benzene derivative that has a suitable leaving group, such as a halide, in the presence of a base like potassium carbonate to form the cyclopropoxybenzene intermediate.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the cyclopropoxybenzene intermediate with methylthiol in the presence of a catalyst like aluminum chloride.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-6-(methylthio)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Applications De Recherche Scientifique
2-Cyclopropoxy-6-(methylthio)benzenesulfonamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its sulfonamide structure, which is known for its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-6-(methylthio)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound may also interact with other proteins and enzymes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-methylbenzyl)-4-(methylthio)benzenesulfonamide: Similar structure with a methylbenzyl group instead of a cyclopropoxy group.
4-(methylthio)benzenesulfonamide: Lacks the cyclopropoxy group but retains the methylthio and sulfonamide groups.
Uniqueness
2-Cyclopropoxy-6-(methylthio)benzenesulfonamide is unique due to the presence of both the cyclopropoxy and methylthio groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other sulfonamide derivatives.
Propriétés
Formule moléculaire |
C10H13NO3S2 |
|---|---|
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
2-cyclopropyloxy-6-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S2/c1-15-9-4-2-3-8(14-7-5-6-7)10(9)16(11,12)13/h2-4,7H,5-6H2,1H3,(H2,11,12,13) |
Clé InChI |
XKUGJEGGBUTPQJ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1S(=O)(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


